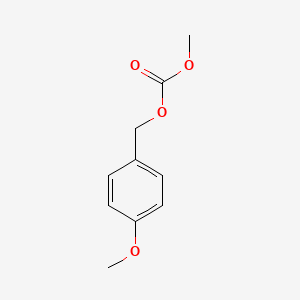
Carbonic acid, (4-methoxyphenyl)methyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, is an organic compound with the molecular formula C10H12O4. This compound is a type of ester, which is commonly used in organic synthesis and various industrial applications. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be achieved through several methods. One common method involves the reaction of (4-methoxyphenyl)methanol with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the methyl chloroformate, resulting in the formation of the ester.
Another method involves the use of diazomethane for the methylation of (4-methoxyphenyl)methanol. Diazomethane is highly reactive and can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (4-methoxyphenyl)methanol and carbonic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: (4-methoxyphenyl)methanol and carbonic acid.
Reduction: (4-methoxyphenyl)methanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbonic acid, (4-methoxyphenyl)methyl methyl ester, involves its interaction with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its ester functional group, which can undergo hydrolysis, reduction, and transesterification .
Comparaison Avec Des Composés Similaires
Carbonic acid, (4-methoxyphenyl)methyl methyl ester, can be compared with other similar esters, such as:
Methyl benzoate: Both compounds are esters, but methyl benzoate has a benzene ring instead of a methoxy-substituted phenyl ring.
Ethyl acetate: This ester is simpler in structure and is commonly used as a solvent in laboratories.
Methyl salicylate: Known for its wintergreen scent, this ester has a hydroxyl group on the benzene ring, making it more reactive in certain conditions.
The uniqueness of this compound, lies in its methoxy-substituted phenyl ring, which imparts specific chemical properties and reactivity .
Propriétés
Numéro CAS |
270921-39-6 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl methyl carbonate |
InChI |
InChI=1S/C10H12O4/c1-12-9-5-3-8(4-6-9)7-14-10(11)13-2/h3-6H,7H2,1-2H3 |
Clé InChI |
ZURJLTPYBBWOQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


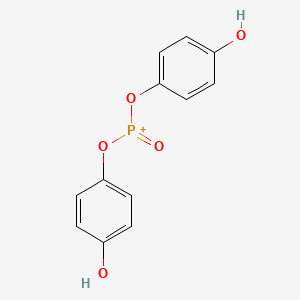
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
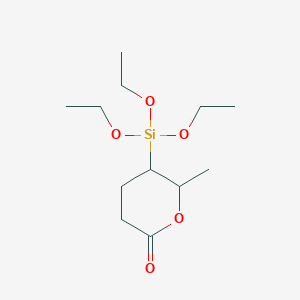
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
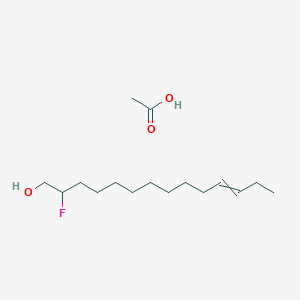
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
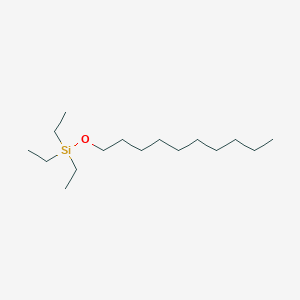
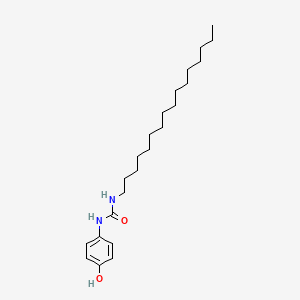
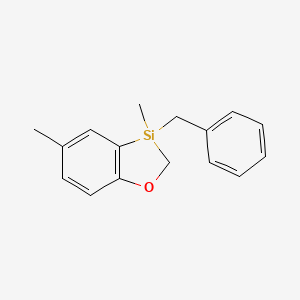
silane](/img/structure/B14260347.png)
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

